molecular formula C33H37ClN6O6 B12507075 Z-FR-Amc

Z-FR-Amc

Cat. No.: B12507075
M. Wt: 649.1 g/mol
InChI Key: NXIWJKWURGALDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-FR-Amc: is a fluorogenic peptide substrate widely used in biochemical research. The compound is composed of N-carbobenzyloxy-L-phenylalanyl-L-arginine amide linked to 7-amino-4-methylcoumarin. It is primarily utilized for the detection and quantification of protease activity, particularly cysteine proteases such as papain and cathepsin L .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-FR-Amc involves the coupling of N-carbobenzyloxy-L-phenylalanine and L-arginine amide with 7-amino-4-methylcoumarin. The reaction typically employs coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then formulated and stored under conditions that prevent degradation, such as low temperatures and protection from light .

Scientific Research Applications

Chemistry: Z-FR-Amc is used to study the kinetics and specificity of protease enzymes. It serves as a model substrate in enzyme assays to evaluate the activity and inhibition of proteases .

Biology: In cell biology, this compound is employed to monitor protease activity within cells. It helps in understanding the role of proteases in various cellular processes, including apoptosis and protein degradation .

Medicine: this compound is used in drug discovery and development to screen for potential protease inhibitors. These inhibitors can be therapeutic agents for diseases where protease activity is dysregulated, such as cancer and neurodegenerative disorders .

Industry: In the biotechnology industry, this compound is utilized in the production and quality control of protease enzymes. It ensures the consistency and efficacy of enzyme preparations used in various applications .

Mechanism of Action

The mechanism of action of Z-FR-Amc involves its hydrolysis by protease enzymes. The protease cleaves the amide bond between arginine and 7-amino-4-methylcoumarin, releasing the fluorescent molecule. This fluorescence can be measured to quantify protease activity. The molecular targets of this compound are primarily cysteine proteases, which recognize and bind to the peptide substrate, facilitating its cleavage .

Comparison with Similar Compounds

Uniqueness: Z-FR-Amc is unique due to its high specificity for cysteine proteases like papain and cathepsin L. Its strong fluorescence upon hydrolysis makes it an excellent tool for sensitive detection and quantification of protease activity .

Properties

Molecular Formula

C33H37ClN6O6

Molecular Weight

649.1 g/mol

IUPAC Name

benzyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C33H36N6O6.ClH/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23;/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36);1H

InChI Key

NXIWJKWURGALDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl

Origin of Product

United States

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